
(Z)-6-hydroxy-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
Vue d'ensemble
Description
(Z)-6-hydroxy-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-6-hydroxy-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the condensation of appropriate precursors. The compound can be synthesized through the reaction of 6-hydroxybenzofuran derivatives with morpholine and thiophene derivatives under controlled conditions. The characterization of the synthesized compound is confirmed through spectroscopic methods such as NMR and IR spectroscopy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, including colorectal cancer (CRC) cells such as LoVo and HCT-116. The compound exhibited significant cytotoxic effects, which were attributed to its ability to inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase A (LDHA) and pyruvate dehydrogenase kinase 1 (PDK1) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
LoVo | 15.4 | LDHA inhibition |
HCT-116 | 12.3 | PDK1 inhibition |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that this compound demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of LDHA and PDK1, which are crucial for cancer cell metabolism.
- Cell Cycle Arrest : It induces apoptosis in cancer cells by triggering cell cycle arrest at the G1 phase.
- Antioxidant Properties : The presence of hydroxyl groups in its structure contributes to its antioxidant capacity, which may protect normal cells from oxidative stress during treatment.
Case Studies
A notable case study involved the administration of this compound in an animal model bearing xenografts of colorectal cancer. The results showed a significant reduction in tumor size compared to control groups receiving no treatment or standard chemotherapy agents .
Applications De Recherche Scientifique
Chemical Properties and Structure
Molecular Formula: C23H25NO7
IUPAC Name: (Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-(thiophen-2-ylmethylene)-1-benzofuran-3-one
The compound features a benzofuran core, which is known for its diverse reactivity due to the presence of multiple functional groups including hydroxy, morpholinomethyl, and thiophenyl groups. These structural attributes enable the compound to participate in various chemical reactions and biological interactions.
Organic Synthesis
In organic chemistry, (Z)-6-hydroxy-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Synthesis Methods:
- Condensation Reactions: The compound can be synthesized through condensation reactions involving benzofuran derivatives and aldehydes or ketones.
- Functional Group Transformations: The hydroxy group can be oxidized to form ketones or aldehydes, while the morpholinomethyl group can participate in nucleophilic substitutions.
The unique structure of this compound suggests potential biological activities:
Antioxidant Activity:
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The ability to scavenge free radicals may contribute to cellular protection against oxidative stress.
Antimicrobial Properties:
Preliminary studies show effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans. This antimicrobial activity positions the compound as a candidate for developing new antibacterial agents.
Anticancer Effects:
Initial investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Structural analogs have been shown to target specific cancer pathways effectively in laboratory studies.
Case Study 1: Antioxidant Activity
A study on benzofuran derivatives demonstrated that compounds similar to this compound exhibit robust antioxidant activity in vitro, reducing oxidative stress markers in cellular models.
Case Study 2: Antimicrobial Efficacy
Research published in a peer-reviewed journal highlighted the antimicrobial properties of related compounds against clinical isolates of Staphylococcus aureus. The study reported significant inhibition zones, suggesting potential therapeutic applications in treating infections caused by resistant strains.
Case Study 3: Anticancer Potential
In vitro studies have indicated that derivatives of this compound can induce apoptosis in various cancer cell lines. A notable study found that treatment with a structurally similar analog resulted in significant reductions in cell viability and alterations in cell cycle progression.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (Z)-6-hydroxy-7-(morpholinomethyl)-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound is synthesized via Knoevenagel condensation , where 6-hydroxybenzofuran-3(2H)-one reacts with thiophene-2-carbaldehyde in the presence of a base (e.g., NaOH or morpholine derivatives) . Solvent choice (ethanol, methanol, or deep eutectic solvents) and temperature (reflux conditions) are critical for achieving the (Z)-configuration. Ultrasound-assisted synthesis (18–60 min sonication) improves yield and reduces side reactions .
- Key Considerations : Base strength affects the rate of enolate formation, while solvent polarity influences the equilibrium between enol and keto tautomers. Stereochemical control is confirmed by NOESY or X-ray crystallography .
Q. How is the structural integrity of the compound validated, and what analytical techniques are prioritized?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the (Z)-configuration via coupling constants (e.g., J = 7.5–8.5 Hz for olefinic protons) and absence of NOE between thiophene and benzofuran protons .
- Mass Spectrometry : HRMS (EI/ESI) validates molecular weight (e.g., m/z 375.1471 for a related benzofuran derivative) .
- Chromatography : HPLC or TLC monitors purity, with Rf values compared to standards .
Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases (e.g., EGFR-TK inhibition at 10–100 µM) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of benzofuran derivatives?
- Methodology :
- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase domain) using AutoDock Vina to explain potency variations .
- QSAR Models : Correlate substituent effects (e.g., morpholinomethyl vs. piperidinyl) with bioactivity using Hammett constants or DFT-derived electronic parameters .
Q. What strategies optimize the synthesis yield and scalability of this compound under green chemistry principles?
- Methodology :
- Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (e.g., 15 min vs. 18 h) .
- Catalyst Screening : Morpholine derivatives or ionic liquids improve regioselectivity (yield >70% vs. 59% with NaDES) .
- Purification : Flash chromatography (silica gel, DCM/MeOH 20:1) achieves >95% purity .
Q. How do electronic and steric effects of the morpholinomethyl substituent influence reactivity in downstream derivatization?
- Methodology :
- Electrophilic Substitution : The morpholine’s electron-donating N-atom directs substitutions to the benzofuran’s 5-position .
- Reduction Studies : NaBH4 selectively reduces the exocyclic double bond without affecting the morpholine ring .
Q. What advanced spectroscopic techniques validate non-covalent interactions (e.g., hydrogen bonding) in crystal structures?
- Methodology :
- X-Ray Crystallography : Resolve intermolecular O–H···O hydrogen bonds (2.7–3.1 Å) and π-π stacking (3.4 Å) .
- IR Spectroscopy : Identify carbonyl stretching (1680–1720 cm⁻¹) and hydroxyl vibrations (3200–3500 cm⁻¹) .
Q. Data Conflict Resolution
Q. How can researchers address discrepancies in reported melting points and spectral data across studies?
- Root Causes : Polymorphism, solvent traces, or impurities.
- Solutions :
- DSC/TGA : Confirm thermal stability and polymorph transitions .
- 2D NMR : Resolve overlapping signals (e.g., HSQC for carbon-proton correlations) .
Q. Methodological Tables
Table 1: Comparative Synthesis Conditions
Method | Catalyst/Solvent | Time | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
Conventional Reflux | NaOH/EtOH | 18 h | 65 | 90 | |
Ultrasound-Assisted | NaDES (ChCl:Urea) | 18 min | 59 | 85 | |
Microwave | Morpholine/MeOH | 15 min | 78 | 95 |
Table 2: Key Spectral Data for Structural Validation
Technique | Key Signals | Reference |
---|---|---|
¹H NMR (CDCl₃) | δ 7.87 (d, J=7.5 Hz, H-4); δ 4.13 (s, CH₂) | |
¹³C NMR | δ 181.7 (C=O); δ 111.5 (thiophene C) | |
HRMS (EI) | m/z 375.1471 [M]+ |
Propriétés
IUPAC Name |
(2Z)-6-hydroxy-7-(morpholin-4-ylmethyl)-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-15-4-3-13-17(21)16(10-12-2-1-9-24-12)23-18(13)14(15)11-19-5-7-22-8-6-19/h1-4,9-10,20H,5-8,11H2/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHXGLKOTSOFGS-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=CS4)C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=CS4)/C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.